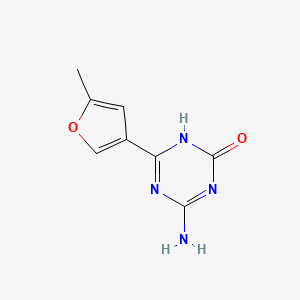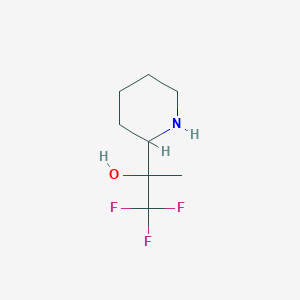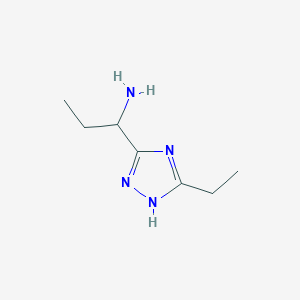
6-Iodoquinoline-3,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Iodoquinoline-3,4-diamine is a chemical compound with the molecular formula C9H7IN2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of iodine and amine groups in its structure makes it a valuable compound in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Iodoquinoline-3,4-diamine typically involves the iodination of quinoline derivatives followed by amination. One common method is the palladium-catalyzed aminocarbonylation of 6-iodoquinoline. This reaction involves the use of carbon monoxide and amine nucleophiles in the presence of a palladium catalyst, such as Pd(OAc)2, and ligands like triphenylphosphine or XantPhos .
Industrial Production Methods
Industrial production of this compound may involve large-scale aminocarbonylation processes, optimized for high yield and purity. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to ensure efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
6-Iodoquinoline-3,4-diamine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles.
Aminocarbonylation: Formation of carboxamide and glyoxylamide derivatives.
Oxidation and Reduction: The amine groups can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or thiols can be used.
Aminocarbonylation: Carbon monoxide, amine nucleophiles, and palladium catalysts.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products Formed
Substitution Reactions: Various substituted quinoline derivatives.
Aminocarbonylation: Quinoline-6-carboxamide and quinoline-6-glyoxylamide derivatives.
Oxidation and Reduction: Oxidized or reduced amine derivatives.
Wissenschaftliche Forschungsanwendungen
6-Iodoquinoline-3,4-diamine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its role in drug discovery and development, particularly in designing kinase inhibitors.
Industry: Utilized in the production of various quinoline-based compounds with industrial significance.
Wirkmechanismus
The mechanism of action of 6-Iodoquinoline-3,4-diamine involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or proteins, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Iodoquinoline: A closely related compound with similar chemical properties.
Quinoline-6-carboxamide: A derivative formed through aminocarbonylation.
Quinoline-6-glyoxylamide: Another derivative with potential biological activities.
Uniqueness
6-Iodoquinoline-3,4-diamine is unique due to the presence of both iodine and amine groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo various reactions and form diverse derivatives makes it a valuable compound in research and industry.
Eigenschaften
Molekularformel |
C9H8IN3 |
|---|---|
Molekulargewicht |
285.08 g/mol |
IUPAC-Name |
6-iodoquinoline-3,4-diamine |
InChI |
InChI=1S/C9H8IN3/c10-5-1-2-8-6(3-5)9(12)7(11)4-13-8/h1-4H,11H2,(H2,12,13) |
InChI-Schlüssel |
GITHUOLFDMLEAZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=NC=C(C(=C2C=C1I)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Methyl-7-azabicyclo[4.2.0]octane](/img/structure/B13191447.png)
![1-{2,6-Diazaspiro[3.5]nonan-2-yl}butan-1-one](/img/structure/B13191449.png)

![5-Cyclohexyl-2-[(2-methoxyethyl)amino]benzonitrile](/img/structure/B13191454.png)





![tert-Butyl N-[1-(ethylamino)butan-2-yl]carbamate](/img/structure/B13191506.png)



